alpha-Spinasterol glucoside

説明

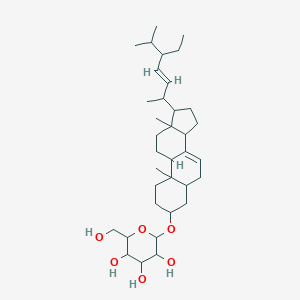

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYGLICZKGWOPA-FDZHQVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292918 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-36-4 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alpha-Spinasterol Glucoside: Mechanistic Architecture & Therapeutic Applications

Executive Summary

Alpha-Spinasterol-3-O-glucoside (Spinasterol-Glc) is a stigmastane-type phytosterol glycoside identified in Stewartia koreana, Spinacia oleracea, and Aster pseudoglehnii. Unlike its aglycone counterpart, the glycosidic moiety confers unique solubility and pharmacokinetic profiles, acting as both a bioactive prodrug and a direct modulator of mucosal immunity.

This guide delineates the compound's mechanism of action (MoA), focusing on its dual-phase pharmacology: (1) The TRPV1-COX Axis for anti-inflammatory analgesia, and (2) The PPAR-γ/IRS-2 Cascade for metabolic regulation. Furthermore, we detail its specific utility in dermatological photo-protection via MMP-1 inhibition.

Chemical Identity & Pharmacokinetics

Structural Characterization

-

IUPAC Name: (3β,5α,22E)-Stigmasta-7,22-dien-3-yl β-D-glucopyranoside

-

Aglycone:

-Spinasterol (an isomer of -

Glycone: Glucose attached via a

-glycosidic bond at C-3.

Bioavailability & Metabolism

The therapeutic efficacy of Spinasterol-Glc relies on a hydrolysis-dependent absorption pathway:

-

Luminal Hydrolysis: Upon oral administration, cytosolic

-glucosidase (CBG) and lactase-phlorizin hydrolase (LPH) in the small intestine hydrolyze the glycoside into the aglycone -

Absorption: The aglycone competes with cholesterol for Niemann-Pick C1-Like 1 (NPC1L1) transporter entry.

-

Distribution: Uniquely, the aglycone metabolite is lipophilic enough to cross the Blood-Brain Barrier (BBB) , enabling neuroprotective effects, whereas the intact glycoside exerts localized effects in the gastrointestinal mucosa and skin (topical application).

Mechanistic Pathways

Anti-Inflammatory & Analgesic Architecture

The primary MoA involves the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

-

TRPV1 Antagonism: Spinasterol binds to TRPV1, inhibiting Calcium (

) influx. This blockade prevents the depolarization of nociceptive neurons. -

Downstream Signaling: Reduced intracellular

suppresses the activation of NF- -

Nrf2/HO-1 Axis: Parallel to NF-

B inhibition, Spinasterol activates the ERK pathway, stabilizing Nrf2, which translocates to the nucleus to induce Heme Oxygenase-1 (HO-1) , providing potent cytoprotection against oxidative stress.

Metabolic Regulation (Antidiabetic)

In pancreatic

-

IRS-2 Phosphorylation: Enhances insulin receptor substrate-2 signaling.

-

Transcription Factors: Upregulates PPAR-

and PDX-1 , crucial for

Dermatological Photo-Protection

Specific to the glycoside form in topical applications (e.g., S. koreana extracts):

-

MMP-1 Inhibition: Suppresses UVB-induced Matrix Metalloproteinase-1 expression, preventing collagen degradation.

-

Procollagen Synthesis: Upregulates Type-I Procollagen mRNA.

Visualization: Signaling Network

The following diagram illustrates the multi-target signaling cascade of Alpha-Spinasterol Glucoside and its active metabolite.

Caption: Figure 1. Molecular signaling architecture showing TRPV1 antagonism, Nrf2 activation, and downstream modulation of inflammatory and metabolic markers.

Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: TRPV1 Antagonism (Calcium Flux Assay)

Objective: Quantify the inhibition of Capsaicin-induced

-

Cell Preparation: Culture rat DRG neurons in Neurobasal-A medium. Load cells with Fura-2 AM (5 µM) for 45 mins at 37°C.

-

Baseline Establishment: Perfuse cells with standard Tyrode’s solution. Measure fluorescence ratio (340/380 nm) to establish baseline intracellular calcium

. -

Induction & Treatment:

-

Control: Apply Capsaicin (1 µM)

Observe rapid spike in -

Experimental: Pre-incubate with

-Spinasterol (10 µM) for 10 mins, then co-apply Capsaicin.

-

-

Validation Metric: A reduction in peak fluorescence ratio by >50% compared to control confirms TRPV1 antagonism.

-

Control Check: Use Capsazepine (10 µM) as a positive control for antagonism.

Protocol B: Anti-Photoaging (Western Blot for MMP-1)

Objective: Assess inhibition of collagenase expression in UVB-irradiated fibroblasts.

| Step | Parameter | Detail |

| 1. Seeding | Cell Line | Human Dermal Fibroblasts (HDF), |

| 2. Treatment | Pre-incubation | Treat with Spinasterol-Glc (5, 10, 20 µM) for 24h. |

| 3. Irradiation | Stressor | Wash with PBS, expose to UVB ( |

| 4. Recovery | Post-incubation | Replace medium (serum-free), incubate for 48h. |

| 5. Analysis | Western Blot | Target: MMP-1 (54 kDa). Loading Control: |

| 6. Result | Quantitation | Densitometry must show dose-dependent reduction of MMP-1 bands. |

Therapeutic Implications

| Therapeutic Area | Target Mechanism | Clinical Potential |

| Analgesia | TRPV1 Antagonism | Non-opioid management of neuropathic pain and diabetic neuropathy. |

| Dermatology | MMP-1 Inhibition | Anti-aging cosmeceuticals; protection against UV-induced collagen degradation. |

| Metabolic Syndrome | PPAR- | Adjunct therapy for Type 2 Diabetes; protection of pancreatic |

| Oncology | p53 / Bax Induction | Potential chemopreventive agent for breast and ovarian carcinomas (via apoptosis induction). |

References

-

Majeed, M., et al. (2022). "Pharmacology of

-spinasterol, a phytosterol with nutraceutical values: A review."[1] Phytotherapy Research. Link -

Jeong, S. I., et al. (2010). "Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines."[2] International Immunopharmacology. Link

-

Lee, Y. G., et al. (2022). "Dual Beneficial Effects of

-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic -

Ma, C. J., et al. (2011). "Spinasterol from Stewartia koreana promotes procollagen production and inhibits matrix metalloproteinase-1 expression in UVB-irradiated human dermal fibroblasts." Biological and Pharmaceutical Bulletin. Link

-

Sodky, A., et al. (2017). "The molecular basis of cytotoxicity of

-spinasterol from Ganoderma resinaceum: induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines." Journal of Applied Pharmaceutical Science. Link

Sources

spectroscopic data of alpha-Spinasterol glucoside (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Data of α-Spinasterol Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Spinasterol glucoside is a naturally occurring phytosterol glycoside, a class of compounds widely distributed in the plant kingdom. It consists of an α-spinasterol aglycone, which is a stigmastane-type steroid, linked to a glucose molecule via a glycosidic bond. The characterization of such complex natural products is fundamental in phytochemistry and drug discovery, as the precise structure dictates biological activity. Unambiguous identification is reliant on a synergistic application of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides a detailed analysis of the spectroscopic data of α-spinasterol glucoside. As a senior application scientist, the focus extends beyond a mere presentation of data; it delves into the causality behind the spectroscopic signatures and the logic of experimental interpretation. The aim is to equip researchers with the necessary framework to confidently identify this molecule and apply similar methodologies to other complex steroidal glycosides.

Molecular Structure and Numbering

The foundational step in any spectroscopic analysis is understanding the molecule's structure. α-Spinasterol glucoside (Molecular Formula: C₃₅H₅₈O₆, Molecular Weight: 574.8 g/mol ) possesses a rigid tetracyclic steroid core, a flexible side chain with a double bond, and a glucose moiety attached at the C-3 position.[1] The standard IUPAC numbering for the steroidal aglycone and the glucose unit is critical for assigning NMR signals.

Caption: Structure of α-Spinasterol Glucoside with IUPAC numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the first line of attack for determining the molecular weight and probing the gross structural components of a molecule. For a moderately polar, high-molecular-weight compound like α-spinasterol glucoside, electrospray ionization (ESI) is the technique of choice, typically run in positive ion mode.

Expected Observations:

-

Molecular Ion: The analysis will reveal a prominent pseudomolecular ion. Given the molecule's structure, it readily forms adducts with sodium, so an [M+Na]⁺ ion is commonly observed alongside the protonated [M+H]⁺ ion.

-

Primary Fragmentation: The most labile bond in the structure is the glycosidic linkage between the sterol and the glucose. Collision-induced dissociation (CID) in an MS/MS experiment will preferentially cleave this bond. This results in two key diagnostic fragments:

-

The Aglycone Fragment: Loss of the glucose unit (162 Da) results in a fragment ion corresponding to the α-spinasterol aglycone. This is often observed as [M+H-162]⁺ at m/z 413, which may subsequently lose a molecule of water to give a signal at m/z 395.[2][3][4]

-

The Glycan Fragment: While less commonly observed as a stable positive ion, fragments related to the glucose moiety can sometimes be detected.

-

This fragmentation pattern is a hallmark of steryl glycosides and provides immediate evidence for both the identity of the aglycone and the presence of a hexose sugar moiety.[3][4]

Table 1: Summary of Expected ESI-MS Data for α-Spinasterol Glucoside

| Ion Description | Formula | Calculated m/z | Expected m/z |

|---|---|---|---|

| Protonated Molecule | [C₃₅H₅₈O₆+H]⁺ | 575.42 | 575.4 |

| Sodiated Adduct | [C₃₅H₅₈O₆+Na]⁺ | 597.40 | 597.4 |

| Aglycone Fragment | [C₂₉H₄₈O+H]⁺ | 413.38 | 413.4 |

| Dehydrated Aglycone | [C₂₉H₄₆+H]⁺ | 395.37 | 395.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While MS provides the molecular formula and fragmentation, NMR spectroscopy is indispensable for elucidating the precise atomic connectivity and stereochemistry. The analysis requires a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. The choice of solvent is critical; due to the amphipathic nature of the molecule, deuterated pyridine (Py-d₅) or a mixture like chloroform-d and methanol-d₄ (CDCl₃:CD₃OD) is often employed to ensure solubility and minimize signal broadening.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of all the proton environments in the molecule. Key diagnostic signals are found in both the aglycone and glucoside portions.

-

Aglycone Signals:

-

Olefinic Protons: α-Spinasterol has two double bonds. The proton at C-7 typically appears as a broad singlet or multiplet around δ 5.15-5.36 ppm.[5] The two protons of the side-chain double bond (H-22 and H-23) appear as distinct doublets of doublets in the range of δ 5.0-5.2 ppm, with a large coupling constant (J ≈ 15 Hz) confirming their trans configuration.

-

C-3 Methine Proton: The proton at C-3 (H-3) is directly attached to the carbon bearing the glycosidic linkage. Its signal is shifted downfield compared to the free sterol and appears as a multiplet around δ 3.96 ppm.[5]

-

Methyl Protons: The spectrum shows six distinct methyl signals, which are highly characteristic of the sterol type. Two are singlets (C-18 and C-19), while four are doublets or triplets (C-21, C-26, C-27, C-29), providing a unique fingerprint for the side chain.[5][6]

-

-

Glucoside Signals:

-

Anomeric Proton (H-1'): This is the most diagnostic signal for the sugar moiety. It appears as a doublet around δ 5.07 ppm.[5] The coupling constant of this doublet (J ≈ 7-8 Hz) is crucial, as this value is characteristic of a β-anomeric configuration, confirming the stereochemistry of the glycosidic bond. An α-linkage would exhibit a much smaller J value (≈ 3-4 Hz).

-

Other Sugar Protons: The remaining protons of the glucose (H-2' to H-6') resonate in a crowded region, typically between δ 3.5 and 4.5 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. With the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments, carbons can be classified as CH₃, CH₂, CH, or quaternary (C).

-

Aglycone Signals:

-

Olefinic Carbons: Four signals in the downfield region (δ 117-141 ppm) correspond to the two double bonds (C-7, C-8, C-22, C-23).[5][6]

-

C-3 Carbon: The glycosylation at C-3 causes a significant downfield shift of its signal to approximately δ 78.1 ppm, compared to ~71 ppm in the free sterol.[5] This shift is a key indicator of the sugar's attachment point.

-

Other Carbons: The remaining 24 carbons of the aglycone resonate in the upfield aliphatic region.

-

-

Glucoside Signals:

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for α-Spinasterol Glucoside (Data compiled from literature; actual values may vary slightly based on solvent and instrument.)[5]

| Position | ¹³C (δ ppm) | ¹H (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| Aglycone | ||

| 3 | ~78.1 | ~3.96 (m) |

| 7 | ~121.9 | ~5.36 (br s) |

| 8 | ~140.9 | - |

| 18 | ~12.1 | ~0.60 (s) |

| 19 | ~13.1 | ~0.74 (s) |

| 21 | ~21.5 | ~1.02 (d, J=7.0) |

| 22 | ~129.5 | ~5.1-5.2 (dd) |

| 23 | ~138.3 | ~5.1-5.2 (dd) |

| 26 | ~21.2 | ~0.92 (d, J=6.4) |

| 27 | ~19.1 | ~0.88 (d, J=6.4) |

| 29 | ~12.3 | ~0.91 (t, J=6.5) |

| Glucoside | ||

| 1' | ~102.6 | ~5.07 (d, J=8.2) |

| 2' | ~75.4 | Multiplets |

| 3' | ~78.5 | in the |

| 4' | ~71.7 | ~3.5-4.5 ppm |

| 5' | ~78.6 | range |

| 6' | ~62.9 | |

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are essential to piece the puzzle together, confirming the assignments made from 1D spectra and establishing the complete chemical structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is used to trace the proton-proton spin networks within the steroid rings and side chain, and separately, within the glucose unit. For instance, the correlation between H-22 and H-23 confirms their adjacency.

Caption: Key ¹H-¹H COSY correlations in α-spinasterol glucoside.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a powerful tool that maps direct one-bond correlations between protons and the carbons they are attached to.[7] It allows for the confident assignment of nearly every carbon signal in the ¹³C spectrum by linking it to an already-assigned proton signal from the ¹H spectrum. For example, the proton signal at δ ~5.07 ppm will show a cross-peak to the carbon signal at δ ~102.6 ppm, definitively assigning this pair as H-1' and C-1' of the glucose moiety.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure of a glycoside. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[7] The single most important correlation in the HMBC spectrum of α-spinasterol glucoside is the cross-peak between the anomeric proton of the glucose (H-1', δ ~5.07) and the C-3 carbon of the sterol (δ ~78.1). This ³JCH correlation unambiguously proves that the glucose unit is attached to the C-3 position of the α-spinasterol aglycone. Other key HMBC correlations are used to confirm the linkages between quaternary carbons and nearby protons, solidifying the assignment of the entire carbon skeleton.

Caption: The key HMBC correlation confirming the glycosidic linkage.

Self-Validating Experimental Protocol

To ensure the trustworthiness and reproducibility of data, a robust experimental workflow is paramount. The following outlines a standard, field-proven protocol for the isolation and analysis of steroidal glycosides from a plant matrix.

-

Extraction:

-

Air-dry and pulverize the plant material to increase surface area.

-

Perform exhaustive extraction using a polar solvent like methanol or ethanol at room temperature or under gentle heat (e.g., 60°C).[5] This is effective for extracting polar glycosides.

-

Concentrate the crude extract in vacuo using a rotary evaporator.

-

-

Solvent Partitioning (Fractionation):

-

Resuspend the crude extract in a water/methanol mixture.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This serves to separate compounds based on polarity. Steroidal glycosides are typically enriched in the more polar chloroform or ethyl acetate fractions.[5]

-

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., n-hexane/chloroform) and gradually increasing the polarity by adding ethyl acetate or methanol.[5]

-

Monitor the collected fractions by Thin Layer Chromatography (TLC), visualizing spots with an appropriate stain (e.g., p-anisaldehyde sulfuric acid, which gives characteristic colors for sterols and saponins).

-

Combine fractions containing the compound of interest and repeat chromatographic steps (e.g., preparative TLC or HPLC) until a pure compound is obtained.

-

-

Spectroscopic Analysis:

-

NMR Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., Py-d₅) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

NMR Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

-

MS Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid or sodium acetate to promote ionization.

-

MS Data Acquisition: Infuse the sample into an ESI-MS or LC-MS system. Acquire full scan mass spectra and product ion spectra (MS/MS) of the parent ion of interest.

-

Conclusion

The structural elucidation of α-spinasterol glucoside is a quintessential example of the power of modern spectroscopy in natural product chemistry. Mass spectrometry provides the initial evidence of a steroidal glycoside structure by defining the molecular weight and the masses of the constituent aglycone and sugar units. However, it is the detailed, multi-faceted analysis by 1D and 2D NMR spectroscopy that provides the definitive proof of structure. The characteristic chemical shifts of the C-3 carbon and H-1' proton, the coupling constant of the anomeric proton, and most importantly, the HMBC correlation between H-1' and C-3, collectively form a unique spectroscopic fingerprint. This guide provides the technical foundation and interpretive logic necessary for researchers to confidently identify this compound and apply these principles to the broader class of steroidal glycosides.

References

-

Rashid, M. H., et al. (2012). A spinasteryl glycoside from Ipomoea turpethum L. herb (stem) growing in Bangladesh. Semantic Scholar. [Link]

-

Lee, D., et al. (2022). Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells. MDPI. [Link]

-

PubChem. (n.d.). alpha-Spinasterol. National Center for Biotechnology Information. Retrieved from [Link]

-

Münger, L. H., et al. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Chemistry. [Link]

-

Ragasa, C. A., et al. (2015). The 400 MHz 1 H NMR and 100 MHz 13 C NMR Spectral Data of spinasterol (1a) in CDCl 3 from Cucurbita maxima. ResearchGate. [Link]

-

ResearchGate. (n.d.). HMBC analysis for the identification of spinasterol. ResearchGate. [Link]

-

Münger, L. H., et al. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. National Library of Medicine. [Link]

-

Khandi, O. D., et al. (2019). Isolation and characterization of spinasterol from crossopterxy febrifuga stem bark. Progress in Chemical and Biochemical Research. [Link]

-

ResearchGate. (n.d.). COSY analysis for the identification of spinasterol. ResearchGate. [Link]

-

PubChem. (n.d.). alpha-Spinasterol 3-glucoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Wüst, M., et al. (2018). Characterization and Quantitation of Steryl Glycosides in Solanum melongena. PubMed. [Link]

-

ResearchGate. (n.d.). Chemical structures of (a) compound 1: stigmasterol glucoside and (b)... ResearchGate. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

Sources

- 1. alpha-Spinasterol 3-glucoside | C35H58O6 | CID 12960498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]

- 3. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Isolation and Characterization of α-Spinasterol-3-O-β-D-glucoside from Inula britannica

An In-Depth Technical Guide

Abstract: Inula britannica L., a perennial herb of the Asteraceae family, has a long history of use in traditional medicine, particularly in Asia.[1][2][3] Its therapeutic potential is attributed to a rich profile of secondary metabolites, including sesquiterpene lactones, flavonoids, and various steroidal compounds.[3][4][5][6] Among these, α-spinasterol and its glycosidic derivatives are of significant interest due to their potential anti-inflammatory and antidiabetic properties.[7] This guide provides a comprehensive, field-proven methodology for the systematic isolation, purification, and structural elucidation of α-spinasterol-3-O-β-D-glucoside from the aerial parts of Inula britannica. The protocols herein are designed for reproducibility and scalability, offering researchers and drug development professionals a robust framework for obtaining this high-value phytosterol glycoside for further investigation.

Part 1: Foundational Strategy & Crude Extraction

The successful isolation of a target natural product hinges on a logical and efficient extraction and fractionation strategy. The core principle is to progressively enrich the concentration of the target compound by systematically removing extraneous matrix components. α-Spinasterol-3-O-β-D-glucoside is a moderately polar molecule, possessing a non-polar steroidal aglycone and a polar glucose moiety.[8][9] This amphiphilic nature dictates the choice of solvents and chromatographic systems throughout the workflow.

Our initial step involves a broad-spectrum solvent extraction to efficiently pull a wide range of secondary metabolites from the dried plant material.

Rationale for Solvent Selection

Methanol or ethanol are the solvents of choice for the initial extraction. Their polarity is sufficient to extract the moderately polar sterol glycosides, along with other constituents like flavonoids and some terpenoids. An aqueous-alcoholic solution (e.g., 80-95% alcohol) often improves extraction efficiency by enhancing the penetration of the solvent into the plant tissue. For this protocol, we will utilize 95% ethanol due to its effectiveness and ease of removal during concentration.

Protocol: Maceration-Based Extraction

This protocol describes a standard maceration technique, which is effective for laboratory-scale extractions without requiring specialized equipment like a Soxhlet apparatus.

-

Preparation of Plant Material: Obtain authenticated, dried aerial parts of Inula britannica. Grind the material into a coarse powder (approx. 20-40 mesh) to increase the surface area for solvent penetration.

-

Maceration: Submerge the powdered plant material in 95% ethanol in a large, sealed container (a ratio of 1:10 w/v is recommended, e.g., 1 kg of powder in 10 L of ethanol).

-

Agitation & Duration: Allow the mixture to stand at room temperature for 72 hours with periodic agitation (e.g., shaking or stirring for 15 minutes every 8-12 hours) to ensure thorough extraction.

-

Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper or a multi-layer cheesecloth to separate the ethanolic extract (miscella) from the plant residue (marc).

-

Re-extraction: To maximize yield, repeat the maceration process on the marc two more times with fresh 95% ethanol.

-

Concentration: Combine all three filtered extracts and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This process removes the ethanol, yielding a dark, viscous crude extract.

-

Lyophilization: For complete removal of residual water and to obtain a stable, dry powder, freeze-dry the concentrated extract. Record the final weight.

Expected Yield Data

The following table provides typical parameters and expected outcomes for the extraction process.

| Parameter | Value | Rationale |

| Starting Material | 1.0 kg (Dried, powdered I. britannica) | A standard lab-scale starting quantity. |

| Extraction Solvent | 95% Ethanol (v/v) | Effective for moderately polar compounds. |

| Solvent:Material Ratio | 10:1 (L:kg) per extraction | Ensures complete saturation of the plant material. |

| Extraction Cycles | 3 | Maximizes the recovery of target compounds. |

| Temperature | Ambient (20-25°C) | Prevents thermal degradation of sensitive compounds. |

| Typical Crude Yield | 100 - 150 g (10 - 15%) | Varies based on plant origin and harvest time. |

Part 2: Liquid-Liquid Fractionation for Compound Enrichment

With the crude extract in hand, the next objective is to partition its components based on their relative polarities. This is achieved through sequential liquid-liquid extraction, which separates the complex mixture into several fractions, each enriched with compounds of similar polarity. This step is critical for simplifying the mixture before proceeding to more refined chromatographic techniques.

Fractionation Workflow

The workflow is designed to isolate the moderately polar α-spinasterol glucoside into a specific fraction, thereby removing highly non-polar lipids and waxes, as well as highly polar sugars and salts.

Caption: Sequential liquid-liquid partitioning workflow.

Protocol: Sequential Solvent Partitioning

-

Suspension: Take the dried crude extract (e.g., 100 g) and suspend it in 1 L of distilled water in a large separatory funnel (2-3 L capacity). Ensure thorough mixing to create a uniform suspension.

-

n-Hexane Partition: Add an equal volume (1 L) of n-hexane to the separatory funnel. Shake vigorously for 5-10 minutes, periodically venting to release pressure. Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper n-hexane layer. Repeat this process two more times with fresh n-hexane. Combine the n-hexane fractions and concentrate them to dryness.

-

Chloroform Partition: To the remaining aqueous layer in the separatory funnel, add an equal volume (1 L) of chloroform. Repeat the extraction process as described in step 2. The chloroform layer will be the lower layer. Combine and concentrate the chloroform fractions. This fraction is the primary target for isolating α-spinasterol glucoside.

-

Ethyl Acetate Partition: Subsequently, partition the remaining aqueous layer with an equal volume of ethyl acetate, repeating the process three times. Combine and concentrate the ethyl acetate fractions.

-

n-Butanol Partition: Finally, partition the remaining aqueous layer with an equal volume of n-butanol three times. Note that n-butanol can form emulsions; saturation of the aqueous layer with NaCl can help break them. Combine and concentrate the n-butanol fractions.

-

Final Aqueous Fraction: The remaining water layer is the final aqueous fraction. It can be concentrated and lyophilized.

-

Drying and Weighing: Dry each of the five fractions (n-hexane, chloroform, ethyl acetate, n-butanol, and aqueous) completely and record their respective weights.

Typical Fractionation Yields

| Fraction | Expected Yield (% of Crude) | Primary Constituents |

| n-Hexane | 15 - 25% | Lipids, chlorophyll, free sterols (e.g., α-spinasterol) |

| Chloroform | 10 - 20% | Sterol glucosides , less polar flavonoids, terpenoids |

| Ethyl Acetate | 10 - 15% | Flavonoids, sesquiterpene lactones |

| n-Butanol | 15 - 25% | Saponins, highly polar flavonoid glycosides |

| Aqueous | 20 - 30% | Sugars, amino acids, inorganic salts |

Part 3: Multi-Stage Chromatographic Purification

This stage involves the high-resolution separation of the target compound from the enriched chloroform fraction using column chromatography. A multi-step approach is necessary to achieve high purity.

Purification Cascade Overview

Caption: The chromatographic purification cascade.

Protocol 1: Silica Gel Column Chromatography

This step performs the initial, coarse separation based on polarity.

-

Column Preparation: Prepare a glass column packed with silica gel (70-230 mesh) using a slurry method with n-hexane. The ratio of silica to sample should be approximately 50:1 by weight.

-

Sample Loading: Adsorb the dried chloroform fraction (e.g., 10 g) onto a small amount of silica gel (approx. 20 g). After the solvent evaporates, carefully load the dry powder onto the top of the prepared column.

-

Gradient Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding chloroform, followed by ethyl acetate, and finally methanol. A suggested gradient is:

-

n-Hexane:Chloroform (100:0 to 0:100)

-

Chloroform:Ethyl Acetate (100:0 to 0:100)

-

Ethyl Acetate:Methanol (100:0 to 80:20)

-

-

Fraction Collection & Monitoring: Collect fractions of a consistent volume (e.g., 20-50 mL). Monitor the fractions using Thin-Layer Chromatography (TLC) on silica gel plates, typically with a mobile phase like Chloroform:Methanol (95:5). Visualize the spots by spraying with 10% sulfuric acid in ethanol and heating, which stains sterols a characteristic purple or brown color.

-

Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of α-spinasterol glucoside. Concentrate the pooled fractions to dryness.

Protocol 2: Sephadex LH-20 Gel Filtration

This step further purifies the compound by separating based on molecular size and removing smaller impurities.

-

Column Preparation: Swell Sephadex LH-20 in 100% methanol for several hours, then pack it into a glass column. Equilibrate the column by washing it with several column volumes of methanol.

-

Sample Loading: Dissolve the enriched fraction from the silica gel step in a minimal volume of methanol and load it onto the column.

-

Isocratic Elution: Elute the column with 100% methanol at a slow, consistent flow rate.

-

Collection and Analysis: Collect small fractions and monitor them by TLC as previously described. Pool the pure fractions containing the target compound and concentrate to dryness.

Protocol 3: Final Recrystallization

This is the ultimate purification step to obtain a crystalline, high-purity product.

-

Solvent Selection: Dissolve the solid obtained from the Sephadex column in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to 4°C for 12-24 hours to promote crystal formation.

-

Isolation: Collect the resulting white, needle-like crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under a vacuum to yield pure α-spinasterol-3-O-β-D-glucoside.

Part 4: Structural Elucidation and Purity Assessment

Confirmation of the isolated compound's identity and purity is non-negotiable and relies on modern spectroscopic techniques. The data obtained should be rigorously compared with established literature values.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using HPLC, typically with a C18 column and a mobile phase gradient of acetonitrile and water.[1][10] A single, sharp peak at the expected retention time indicates high purity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight. For α-spinasterol glucoside (C₃₅H₅₈O₆), the expected [M+Na]⁺ adduct would be observed around m/z 597.8.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation.[12][13] The spectra will show characteristic signals for the spinasterol backbone (including olefinic protons) and the anomeric proton of the glucose unit.

Key Spectroscopic Data (Literature Values)

The following table summarizes key ¹³C NMR signals that are diagnostic for the α-spinasterol-3-O-β-D-glucoside structure.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C-3 | ~79.0 | Oxygenated carbon of the sterol (glycosidic linkage) |

| C-5 | ~140.8 | Olefinic carbon in Ring B |

| C-6 | ~121.7 | Olefinic carbon in Ring B |

| C-22 | ~138.2 | Olefinic carbon in side chain |

| C-23 | ~129.3 | Olefinic carbon in side chain |

| C-1' | ~101.2 | Anomeric carbon of the glucose moiety |

| C-2' to C-5' | 60 - 80 | Carbons of the glucose ring |

| C-6' | ~62.5 | CH₂OH carbon of the glucose moiety |

Note: Exact chemical shifts can vary slightly based on the solvent used for NMR analysis.

Conclusion

The methodology detailed in this guide provides a systematic and validated pathway for the isolation of high-purity α-spinasterol-3-O-β-D-glucoside from Inula britannica. By employing a logical sequence of solvent extraction, liquid-liquid partitioning, and multi-stage chromatography, researchers can reliably obtain this bioactive compound. The final structural confirmation using MS and NMR is a critical step that ensures the integrity of the isolated molecule, enabling its use in further pharmacological, nutraceutical, and drug development applications. This comprehensive approach underscores the principles of natural product chemistry and provides a solid foundation for exploring the therapeutic potential of Inula britannica.

References

-

Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells. (2022). PubMed Central. Available at: [Link]

-

Measurement and Control Strategies for Sterol Glucosides to Improve Biodiesel Quality – Year 2. ROSA P. Available at: [Link]

-

Chemical structure of α‐spinasterol. (n.d.). ResearchGate. Available at: [Link]

-

Yoon, S., Lee, H., & Paik, H.-D. (2026). Inula britannica: Bioactivities, Components, Safety, Applications. Food Science and Biotechnology. Available at: [Link]

-

Majeed, M., Ahmad, F., Mundkur, L., & Appian, S. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Journal of Food Science. Available at: [Link]

-

Chromatographic analysis of plant sterols in foods and vegetable oils. (n.d.). ResearchGate. Available at: [Link]

-

Development and Characterization of Inula britannica Extract-Loaded Liposomes: Potential as Anti-Inflammatory Functional Food Ingredients. (2023). National Institutes of Health. Available at: [Link]

-

ANALYSIS OF STERYL GLUCOSIDES IN FOODS AND DIETARY SUPPLEMENTS BY SOLID-PHASE EXTRACTION AND GAS CHROMATOGRAPHY. (2005). Moducare.gr. Available at: [Link]

-

Yanitskaya, A. V. (n.d.). ISOLATION AND IDENTIFICATION OF THE COMPONENT COMPOSITION OF THE AERIAL PARTS OF INULA BRITANNICA L. Journal of Volgograd State Medical University. Available at: [Link]

-

Antiproliferative activity of spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). (2016). PubMed Central. Available at: [Link]

-

Secondary Metabolites from Inula britannica L. and Their Biological Activities. (2019). PubMed Central. Available at: [Link]

-

Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. (2024). MDPI. Available at: [Link]

-

Gas Chromatographic Analysis of Plant Sterols. (n.d.). AOCS. Available at: [Link]

-

alpha-Spinasterol 3-glucoside. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025). MDPI. Available at: [Link]

-

Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025). PubMed. Available at: [Link]

-

Phytochemical Profile of Inula britannica from Bulgaria. (2017). ResearchGate. Available at: [Link]

-

Phytochemical Profile of Inula britannica from Bulgaria. (2017). PubMed. Available at: [Link]

-

Final Report Sterol Glucoside Content in Vegetable Oils as a Risk for the Production of Biodiesel. (n.d.). AGQM. Available at: [Link]

-

Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025). ResearchGate. Available at: [Link]

-

Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. (2017). ACS Publications. Available at: [Link]

Sources

- 1. bioengineer.org [bioengineer.org]

- 2. ISOLATION AND IDENTIFICATION OF THE COMPONENT COMPOSITION OF THE AERIAL PARTS OF INULA BRITANNICA L - Yanitskaya - Journal of Volgograd State Medical University [journals.eco-vector.com]

- 3. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Profile of Inula britannica from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. alpha-Spinasterol 3-glucoside | C35H58O6 | CID 12960498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. alpha-Spinasterol glucoside | CAS:1745-36-4 | Manufacturer ChemFaces [chemfaces.com]

- 12. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative activity of spinasterol isolated of Stegnosperma halimifolium (Benth, 1844) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

1H and 13C NMR spectral analysis of alpha-Spinasterol glucoside

Application Note: High-Resolution NMR Spectral Analysis of

Part 1: Abstract & Strategic Overview

-Spinasterol 3-O-This guide provides a definitive protocol for the structural validation of

Part 2: Sample Preparation & Acquisition Protocol

Solvent Selection & Preparation

-

Primary Solvent: Pyridine-

(99.8% D).[1] -

Concentration: 5–10 mg of purified compound in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Acquisition Parameters (600 MHz equiv.)

To ensure publication-quality data and accurate integration for purity assessment:

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | 2D (HSQC/HMBC) |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | hsqcedetgpsisp2.3 / hmbcgplpndqf |

| Relaxation Delay (D1) | 2.0 s (Quant: 10 s) | 2.0 s | 1.5 s |

| Scans (NS) | 16–64 | 1024–4096 | 8–16 (HSQC), 32–64 (HMBC) |

| Temperature | 298 K (25°C) | 298 K | 298 K |

| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | Optimized for aliphatic/aromatic |

Expert Insight: If water signals (from the hygroscopic pyridine) interfere with the anomeric region (~5.0 ppm), use a presaturation sequence (zgpr) or dry the solvent over molecular sieves (3Å) immediately before use.

Part 3: Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from basic connectivity to stereochemical validation.

Caption: Step-by-step logic for NMR validation, prioritizing the diagnostic olefinic protons before detailed sugar assignment.

Part 4: Detailed Spectral Assignments (Pyridine- )

The following data synthesizes high-resolution aglycone values with standard glycosylation shifts observed in pyridine-

Table 1: 1H and 13C NMR Assignments

| Position | Carbon Type | Diagnostic Notes | ||

| Aglycone | ||||

| 1 | 37.5 | 1.25, 1.78 | ||

| 2 | 30.2 | 1.55, 1.95 | ||

| 3 | CH | 78.1 | 3.95 (m) | Glycosylation Shift (+7 ppm vs aglycone) |

| 4 | 34.9 | 2.45, 2.70 | ||

| 5 | CH | 40.5 | 1.45 | |

| 6 | 29.9 | 1.50, 1.65 | ||

| 7 | CH | 117.8 | 5.15 (br s) | Diagnostic |

| 8 | C | 139.7 | - | Quaternary olefinic carbon |

| 9 | CH | 49.6 | 1.35 | |

| 10 | C | 34.5 | - | |

| 13 | C | 43.6 | - | |

| 18 | 12.3 | 0.56 (s) | Angular methyl (shielded) | |

| 19 | 13.3 | 0.82 (s) | Angular methyl | |

| 22 | CH | 138.4 | 5.18 (dd, 15, 8.5) | Trans-double bond |

| 23 | CH | 129.7 | 5.04 (dd, 15, 8.5) | Trans-double bond |

| 24 | CH | 51.5 | 1.55 | Stereocenter (S-config) |

| 29 | 12.5 | 0.83 (t, 7.2) | Terminal ethyl group | |

| Sugar | ||||

| 1' | CH | 102.6 | 5.05 (d, 7.8) | Anomeric, |

| 2' | CH | 75.3 | 4.05 (t, 8.[1]0) | |

| 3' | CH | 78.6 | 4.28 (t, 8.[1]5) | |

| 4' | CH | 71.7 | 4.25 (t, 8.[1]5) | |

| 5' | CH | 78.4 | 3.98 (m) | |

| 6' | 62.9 | 4.40 (dd), 4.55 (dd) |

Note: Chemical shifts may vary by ±0.2 ppm depending on concentration and temperature. Values are referenced to Pyridine-

Part 5: Critical Validation Steps

Distinguishing from -Sitosterol Glucoside

The most common error is misidentifying sitosterol glucoside as spinasterol glucoside.[1]

-

Sitosterol:

olefin (H-6) appears at ~5.35 ppm . C-5 is quaternary (~140 ppm).[1] -

Spinasterol:

olefin (H-7) appears at ~5.15 ppm . C-5 is methine (~40 ppm).[1] -

Protocol: Run a DEPT-135 . If C-5 (approx 40 ppm) points UP (CH) and C-8 (approx 140 ppm) disappears (Cq), it is Spinasterol.[1] If C-5 disappears (Cq), it is Sitosterol.[1]

Establishing the Glycosidic Linkage

-

HMBC Correlation: Look for a strong cross-peak between H-1' (5.05 ppm) and C-3 (78.1 ppm) .[1] This confirms the sugar is attached at C-3.[1][2]

-

Coupling Constant: The anomeric proton H-1' must show a doublet with

Hz .[1] This large coupling constant indicates a trans-diaxial relationship between H-1' and H-2', confirming the

Connectivity Visualization (HMBC)

Caption: Key HMBC correlations confirming the ether linkage between the steroid skeleton and the glucose moiety.

Part 6: References

-

Kojima, H., et al. (1990). Sterol Glucosides from Prunella vulgaris. Phytochemistry, 29(7), 2351-2355.[1] (Foundational data on spinasterol glycosides).

-

Jeong, S. I., et al. (2004).

-Spinasterol isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy. Planta Medica, 70(8), 736-739.[1] Link -

Meneses-Sagrero, S. E., et al. (2017).[1] 1H and 13C NMR data of sterols and triterpenes from Cucurbita species. Magnetic Resonance in Chemistry. (High-resolution aglycone assignments).

-

PubChem Compound Summary. (2023).

-Spinasterol 3-glucoside (CID 12960498).[1][3] National Center for Biotechnology Information. Link -

Gafur, M. A., et al. (1997). Isolation of

-spinasteryl-

Sources

Troubleshooting & Optimization

preparing stock solutions of alpha-Spinasterol glucoside

Introduction

Alpha-Spinasterol glucoside (CAS No. 1745-36-4) is a naturally occurring phytosterol glucoside with demonstrated bioactivities, including anti-inflammatory and weak anti-alpha-glucosidase properties.[1][2] As with many sterol glucosides, researchers may encounter challenges in its solubilization and handling due to its complex structure, which features a hydrophobic sterol backbone and a hydrophilic glucose moiety. This guide provides a comprehensive, troubleshooting-oriented framework for the successful preparation and storage of this compound stock solutions, ensuring the integrity and reproducibility of your experiments.

Physicochemical Properties at a Glance

Understanding the fundamental properties of this compound is the first step toward effective handling.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₈O₆ | [1][3] |

| Molecular Weight | 574.83 g/mol | [1][3][4] |

| Appearance | White solid / Powder | [1][5] |

| Primary Solvents | DMSO, Pyridine, Methanol, Ethanol | [6] |

| Other Solvents | Chloroform, Dichloromethane, Acetone | [5] |

| Powder Storage | -20°C for up to 3 years | [1] |

| Solution Storage | -80°C for up to 1 year | [1] |

Core Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles described can be adapted for other concentrations and solvents.

Causality Behind the Protocol:

The choice of Dimethyl Sulfoxide (DMSO) as the primary solvent is based on its high solvating power for amphipathic molecules like this compound. The protocol incorporates steps to mitigate common issues such as moisture condensation and incomplete dissolution, which can compromise the final concentration and stability of the stock.

Workflow for Stock Solution Preparation

Sources

- 1. This compound | Natural product | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. alpha-Spinasterol 3-glucoside | C35H58O6 | CID 12960498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 1745-36-4 [chemicalbook.com]

- 6. This compound | CAS:1745-36-4 | Manufacturer ChemFaces [chemfaces.com]

stability of alpha-Spinasterol glucoside under different pH and temperature

Technical Support Center: -Spinasterol Glucoside

Stability, Handling, and Troubleshooting Guide

Status: Operational Ticket Priority: High (Research & Development) Assigned Scientist: Senior Application Specialist

Core Stability Profile & Chemical Logic

Welcome to the technical hub for

To successfully handle this compound, you must understand the "Two-Front War" it fights against degradation:

-

The Glycosidic Linkage (

): Susceptible to acid-catalyzed hydrolysis , causing the loss of the sugar moiety and precipitation of the free sterol. -

The Sterol Backbone (

): The double bonds (specifically at C22) are prone to thermo-oxidative degradation , leading to hydroxysterols and fragmented volatile products.

Module A: pH Sensitivity & Hydrolysis

Issue: “I am detecting free

The Mechanism

The acetal linkage between the glucose and the sterol is stable in neutral and moderately basic conditions. However, in acidic environments (pH < 4.0), protonation of the glycosidic oxygen facilitates the cleavage of the bond. This reaction is accelerated by heat.

Stability Data Table (Estimated Kinetics)

Based on general steryl

| pH Condition | Temperature | Estimated Stability ( | Resulting Artifacts |

| pH 2.0 (Acidic) | 25°C | < 24 Hours | Rapid hydrolysis to Free Spinasterol + Glucose |

| pH 4.0 - 6.0 | 25°C | Stable (Weeks) | Minimal degradation |

| pH 7.4 (Physiological) | 37°C | Stable | Ideal for cell culture |

| pH > 10 (Alkaline) | 60°C | Moderate Stability | Potential epimerization at C3 or ring degradation |

Troubleshooting FAQ

Q: Can I use acidic mobile phases (e.g., 0.1% Formic Acid) for HPLC? A: Yes, but with strict time limits.

-

Risk: On-column hydrolysis is negligible due to short residence time.

-

Danger Zone: Leaving the sample dissolved in acidic mobile phase in the autosampler for >12 hours.

-

Solution: Store samples in neutral solvents (MeOH/DMSO) and mix with the acidic mobile phase only at the moment of injection (or keep autosampler at 4°C).

Module B: Thermal Stability & Processing

Issue: “My recovery rates drop significantly after reflux extraction.”

The Mechanism

While the glycosidic bond stabilizes the molecule against volatilization compared to free sterols, the

Protocol: Thermal Handling Limits

-

Storage: -20°C, desiccated. (Prevents hydrolysis via atmospheric moisture).

-

Extraction:

-

Preferred: Ultrasound-Assisted Extraction (UAE) at < 40°C.

-

Avoid: Prolonged boiling reflux (> 2 hours) or Soxhlet extraction without nitrogen purging.

-

-

Drying: Nitrogen blow-down or lyophilization. Do not use rotary evaporators with water baths > 50°C for extended periods.

Visualization: Stability Decision Tree

The following diagram illustrates the critical decision points to prevent degradation during processing.

Caption: Decision Logic for processing

Module C: Solubility & Formulation

Issue: “The compound precipitates when added to cell culture media.”

The Science of Amphiphilicity

insoluble in waterinsoluble in hexaneValidated Solubilization Protocol

To introduce this compound into aqueous buffers (e.g., PBS, DMEM):

-

Primary Solvent: Dissolve the solid powder in DMSO (Dimethyl sulfoxide) to create a 10-20 mM stock solution.

-

Validation: Solution must be clear. If cloudy, sonicate at 30°C for 5 mins.

-

-

Dilution Step: Slowly add the DMSO stock to the warm (37°C) media while vortexing.

-

Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

-

-

Surfactant Aid (Optional): If precipitation persists at high concentrations (>50

M), pre-complex with BSA (Bovine Serum Albumin) or use cyclodextrins (

Module D: Analytical Troubleshooting (HPLC/GC)

Issue: “I see 'Ghost Peaks' or broad smearing in my chromatograms.”

| Symptom | Probable Cause | Corrective Action |

| GC-MS: No Peak | Thermal breakdown in injector. | Must Derivatize: Sterol glucosides are non-volatile. You must silylate (BSTFA/TMCS) to make them volatile enough for GC. |

| HPLC: Split Peak | Solvent mismatch. | If sample is in 100% DMSO and injected into a high-water mobile phase, the compound precipitates on the column head. Dilute sample with mobile phase before injection. |

| HPLC: Retention Shift | Column Contamination. | Sterol glucosides stick to C18 columns. Wash column with 100% Isopropanol or THF after every 50 runs. |

Workflow: Extraction & Analysis

The following Graphviz diagram outlines the correct workflow to isolate and analyze the compound without inducing artifacts.

Caption: Optimized extraction and analytical workflow to ensure compound integrity.

References

-

Biocrick. (n.d.). alpha-Spinasterol glucoside Chemical Properties and Storage. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Spinasterol 3-glucoside Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Rudzińska, M., Przybylski, R., & Erwin, W. (2009).[1] Thermal degradation of phytosterols. Food Chemistry. (Contextual citation on general sterol thermal stability).

challenges in the isolation of alpha-Spinasterol glucoside

Technical Support Center: -Spinasterol Glucoside Isolation

Case ID: ASG-ISO-001

Status: Active

Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Technical Support Center. This guide addresses the isolation of

The Core Challenge:

The isolation of this compound is notoriously difficult due to "The Sterol Trap." It almost always co-exists with

This guide provides the protocols to break this co-elution and validate your structure.

Module 1: Extraction & Matrix Management

Problem: "I am getting a thick emulsion during liquid-liquid partitioning, and my crude yield is low."

Root Cause Analysis

Sterol glucosides are amphiphilic. They act as surfactants. If you extract directly with polar solvents (MeOH/EtOH) without aggressive defatting, you extract phospholipids and neutral fats that form stable emulsions with the glycosides.

Protocol: The "Dry-Wash" Method

Do not use liquid-liquid extraction (LLE) as your primary cleanup. Use solid-liquid washing.

-

Defatting (Critical):

-

Pulverize dried plant material (e.g., Spinacia oleracea or Glinus lotoides).

-

Step A: Soxhlet extraction with n-Hexane or Petroleum Ether for 12 hours.

-

Why: This removes chlorophyll, waxes, and free sterols (aglycones). The glucoside is insoluble in hexane and remains in the biomass.

-

Validation: TLC of the hexane extract should show spots near the solvent front (lipids) but no spots at

(glycosides).

-

-

Target Extraction:

-

Extract the defatted residue with MeOH:Dichloromethane (1:1) .

-

Why: Pure MeOH extracts too many polar sugars. The DCM admixture improves solubility of the steroidal backbone while excluding highly polar polysaccharides.

-

-

Precipitation (The First Purification):

-

Concentrate the MeOH:DCM extract to dryness.

-

Redissolve in minimal hot EtOH.

-

Cool to 4°C overnight.

-

Result: Sterol glucosides often precipitate as a white amorphous powder. Filter this solid. This is your "Enriched Fraction."

-

Module 2: Chromatographic Separation (Purification)

Problem: "My HPLC shows a single peak, but NMR shows mixed double bond signals. How do I separate

The Separation Logic

Silica gel is often fatal for sterol glucosides due to irreversible adsorption. High-Speed Counter-Current Chromatography (HSCCC) is the gold standard here because it relies on liquid-liquid partition, eliminating solid-phase adsorption.

Workflow Visualization

Caption: Decision matrix for the chromatographic separation of sterol glucosides, prioritizing HSCCC to prevent sample loss.

Protocol A: HSCCC (Recommended)

Reference Grounding: HSCCC has been successfully used to separate similar sterol glycosides using quaternary solvent systems [1][2].

-

System: Two-phase solvent system composed of n-Hexane : Ethyl Acetate : Methanol : Water .[1][2][3][4]

-

Ratio Optimization: Start with 1:6:3:4 .

-

Test: Shake the mixture in a separatory funnel. Measure the settling time (< 20 seconds is ideal).

-

Partition Coefficient (

): Analyze upper and lower phases by TLC. Target a

-

-

Procedure:

Protocol B: Recrystallization (The "Poor Man's" Separation)

If chromatography is unavailable, use Pyridine-Ethanol recrystallization.

-

Dissolve the mixture in minimal hot Pyridine.

-

Add hot Ethanol until turbid.

-

Cool extremely slowly.

-Spinasterol glucoside often crystallizes after

Module 3: Identification & Structural Validation

Problem: "I cannot confirm if I have the

The "Invisible" Detector

Sterol glucosides have weak UV absorption (end absorption ~205 nm).

-

Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for HPLC monitoring.

-

Alternative: Derivatize TLC plates with Liebermann-Burchard reagent (Acetic anhydride/H2SO4).

- sterols (Spinasterol) often turn blue/green quickly.

- sterols (Sitosterol) often turn pink/purple then dark blue.

Diagnostic NMR Data (Self-Validating System)

You must use

Table 1: Key Chemical Shift Differences (in Pyridine-

| Feature | Technical Note | ||

| H-6 (Olefinic) | Absent | The | |

| H-7 (Olefinic) | Absent | The | |

| H-22/H-23 | Absent | Spinasterol has a side-chain double bond; Sitosterol does not. | |

| C-1 (Anomeric) | Confirms the presence of the sugar moiety ( | ||

| C-5 (Quaternary) | Huge shift difference due to | ||

| C-7 | Diagnostic for |

Note: If you see signals at both 5.35 and 5.15 ppm in the proton spectrum, you have a mixture.

References

-

Obata, Y., Sakamura, S., & Koshika, M. (1955).[5] Isolation and Identification of

-Spinasterol and -

Schröder, M., & Vetter, W. (2012).[4] Evaluation of High-Speed Counter-Current Chromatography (HSCCC) for the Isolation of Sterols. Journal of Chromatography A. (Contextual grounding for HSCCC efficacy in sterol separation).

-

Jeong, H.J., et al. (2004).[8]

-Spinasterol isolated from Phytolacca americana. Planta Medica. (Reference for pharmacological relevance and isolation context). - Kovganko, N.V., & Kashkan, Z.N. (1999).

For further assistance, please upload your raw NMR FID files to the secure portal for spectral deconvolution analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. (PDF) Isolation and Identification of Α-Spinasterol and [research.amanote.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Technical Support Guide to Interpreting Complex NMR Spectra of Sterol Glucosides

Welcome to the technical support center dedicated to unraveling the complexities of sterol glucoside NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these structurally intricate molecules. Here, we move beyond basic spectral interpretation, offering in-depth troubleshooting strategies and advanced analytical approaches to empower you to confidently elucidate the structures of your compounds.

The Challenge: Why Are Sterol Glucoside NMR Spectra So Complex?

The structural complexity of sterol glucosides inherently leads to challenging NMR spectra. The primary difficulties arise from:

-

Severe Signal Overlap: The ¹H NMR spectra of sterol glucosides are notoriously crowded. This is due to the multitude of signals from the steroidal scaffold and the sugar moiety, which often reside in similar chemical shift regions, making individual signal assignment difficult.[1]

-

Stereochemical Complexity: The presence of numerous stereocenters in both the sterol and sugar components adds another layer of complexity to spectral interpretation.[2]

-

Subtle Structural Variations: Distinguishing between closely related sterol aglycones or different sugar units and their linkage points requires a sophisticated combination of NMR experiments.[1]

Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for researchers working with sterol glucosides:

Q1: My ¹H NMR spectrum is an indecipherable mess of overlapping signals. What's my first step?

A1: Don't panic. This is the most common issue. Before resorting to complex 2D experiments, consider these simple yet effective solutions:

-

Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like pyridine-d₅ can induce significant changes in chemical shifts, potentially resolving key overlapping signals.[3]

-

Increase the Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or above) will increase spectral dispersion and can often turn a crowded region into a series of well-resolved multiplets.

-

Adjust the Temperature: For molecules exhibiting conformational flexibility, acquiring spectra at different temperatures can sometimes simplify complex multiplets by altering the rates of conformational exchange.[4]

Q2: I'm struggling to differentiate between the sterol and sugar protons. Where should I be looking?

A2: While there is overlap, there are characteristic regions to focus on:

-

Anomeric Proton: The proton on the anomeric carbon (C-1') of the glucose unit is a key landmark. It typically appears as a doublet between δ 4.5 and 5.5 ppm. The coupling constant (³JH1',H2') can help determine the stereochemistry of the glycosidic linkage (typically ~7-8 Hz for a β-anomer).

-

Steroid Methyl Protons: The methyl protons of the sterol (e.g., C-18 and C-19) are usually sharp singlets in the upfield region (δ 0.6-1.2 ppm) and serve as excellent starting points for assignment.[5]

-

Olefinic Protons: Protons on any double bonds within the sterol core will appear in the downfield region (typically δ 5.0-6.0 ppm).

Q3: How can I confirm the presence of a hydroxyl or amine proton?

A3: A simple D₂O exchange experiment is definitive. Add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. Protons attached to oxygen or nitrogen will exchange with deuterium, causing their corresponding signals to disappear or significantly diminish.[3]

In-Depth Troubleshooting Guides

When basic troubleshooting isn't enough, a systematic approach using a combination of 1D and 2D NMR experiments is essential.

Guide 1: Tackling Severe Signal Overlap

When ¹H NMR signals are severely overlapped, a multi-pronged 2D NMR approach is necessary to disperse the signals into a second dimension and establish connectivity.

Experimental Workflow:

-

¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton coupling networks. It reveals which protons are directly coupled to each other (typically over two or three bonds). This is crucial for tracing out the spin systems within the sugar and sterol moieties.

-

TOCSY (Total Correlation Spectroscopy): This experiment is invaluable for identifying all protons within a coupled spin system, even if they are not directly coupled. By irradiating a single proton, you can "light up" the entire spin system it belongs to. This is particularly useful for identifying all the protons of a sugar ring from a single, well-resolved anomeric proton signal.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[6][7] It is a powerful tool for spreading out the crowded proton signals by using the much larger chemical shift dispersion of the ¹³C nucleus.[8] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[6][7] It is the key to connecting the individual spin systems identified in COSY and TOCSY. For example, an HMBC correlation from the anomeric proton (H-1') to the C-3 of the sterol would confirm the glycosylation site.

Workflow for Resolving Signal Overlap

Caption: A systematic 2D NMR workflow to resolve severe signal overlap.

Guide 2: Determining Stereochemistry

Establishing the relative stereochemistry is often the final and most challenging step. This requires through-space correlation experiments.

Key Experiments:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds.[4][9][10][11] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it extremely sensitive to internuclear distances (typically < 5 Å).[10]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like many sterol glucosides, the NOE can be close to zero, making NOESY experiments ineffective.[4] In such cases, a ROESY experiment is the preferred alternative as it provides positive cross-peaks for molecules of all sizes.[4]

Practical Application:

To determine the stereochemistry at the C-3 position of the sterol and its connection to the sugar, look for NOE/ROE correlations between:

-

The anomeric proton (H-1') of the glucose and the H-3α proton of the sterol.

-

Protons on the sterol's A-ring (e.g., H-2, H-4) and protons on the glucose moiety.

Similarly, NOE/ROE data can elucidate the relative stereochemistry of the complex sterol side chain.

Decision Tree for Stereochemistry Experiments

Caption: Choosing between NOESY and ROESY for stereochemical analysis.

Data Presentation: Key Chemical Shifts

The following table provides typical chemical shift ranges for protons and carbons in sterol glucosides, which can serve as a useful reference. Note that these values can be influenced by the solvent and subtle structural differences.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

| Sterol Moiety | |||

| C-3 | ~3.5 - 4.0 | ~78 - 80 | Shifted downfield upon glycosylation. |

| C-5 | ~5.3 | ~140 | Olefinic proton in Δ⁵-sterols. |

| C-6 | ~5.3 - 5.6 | ~121 | Olefinic proton in Δ⁵-sterols. |

| C-18 (CH₃) | ~0.6 - 0.7 | ~12 | Sharp singlet. |

| C-19 (CH₃) | ~0.9 - 1.0 | ~19 | Sharp singlet. |

| Glucose Moiety | |||

| C-1' (Anomeric) | ~4.5 - 5.0 | ~100 - 102 | Doublet, key for identifying the sugar. |

| C-2' to C-5' | ~3.2 - 4.2 | ~70 - 78 | Often a complex, overlapping region. |

| C-6' | ~3.7 - 3.9 | ~61 - 63 | May be shifted further downfield if acylated. |

Data compiled from various sources, including BenchChem and general NMR chemical shift tables for natural products.[5][12][13][14]

Advanced Topics and Considerations

-

Quantitative NMR (qNMR): For determining the purity of your sample or the relative amounts of different sterol glucosides in a mixture, qNMR is a powerful technique. It requires careful experimental setup, including long relaxation delays (D1) to ensure full magnetization recovery between scans.[15]

-

Computational Chemistry: In cases of extreme ambiguity, computational methods like Density Functional Theory (DFT) can be used to predict ¹³C chemical shifts for different possible isomers.[16][17] Comparing the calculated spectra to the experimental data can help to confirm or refute a proposed structure.

-

LC-NMR: For complex mixtures, hyphenated techniques like Liquid Chromatography-NMR (LC-NMR) can be employed to acquire NMR data on individual components after chromatographic separation.[18][19]

By employing a systematic and multi-faceted approach, the intricate NMR spectra of sterol glucosides can be successfully interpreted, leading to unambiguous structural elucidation. This guide provides a framework for troubleshooting common issues and applying advanced techniques to navigate these complex analytical challenges.

References

- BenchChem. (2025). Technical Support Center: NMR Signal Assignment for Complex Steroidal Glycosides. BenchChem.

-

Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3733. Retrieved from [Link]

-

Hehre, W. J., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of Natural Products, 82(9), 2465-2473. Retrieved from [Link]

-

Rosa, P. (n.d.). MEASUREMENT AND CONTROL STRATEGIES FOR STEROL GLUCOSIDES TO IMPROVE BIODIESEL QUALITY. ROSA P. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of free steryl glucosides with 1 H NMR (solvent: DMSO-D6). ResearchGate. Retrieved from [Link]

-

Intertek. (n.d.). Sterol Glucosides in Biodiesel. Intertek. Retrieved from [Link]

-

Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 147-167. Retrieved from [Link]

-

UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. UCSD. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of free (a) and conjugated (b) β-sitosterols. ResearchGate. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Columbia University NMR Core Facility. Retrieved from [Link]

-

ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

-

Frontiers. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science. Retrieved from [Link]

-

ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR Chemical Shifts (ppm) (125. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Rosa, P. (2010). Measurement and Control Strategies for Sterol Glucosides to Improve Biodiesel Quality. Washington State University. Retrieved from [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

-

OWSD. (2024). WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD. Retrieved from [Link]

-

PubMed Central. (n.d.). Chronic Exposure to Dietary Sterol Glucosides is Neurotoxic to Motor Neurons and Induces an ALS-PDC Phenotype. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Proton nuclear magnetic resonance identification and discrimination of side chain isomers of phytosterols using a lanthanide shift reagent. PubMed. Retrieved from [Link]

-

Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Frontiers. (n.d.). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 3. Troubleshooting [chem.rochester.edu]

- 4. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. owsd.net [owsd.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 16. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. researchgate.net [researchgate.net]

Validation & Comparative

confirming the anti-inflammatory activity of alpha-Spinasterol glucoside

Confirming the Anti-Inflammatory Activity of -Spinasterol Glucoside: A Comparative Publish Guide

Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers, Pharmacologists, and Drug Development Leads Focus: Mechanistic validation, experimental protocols, and benchmarking against standard corticosteroids.

Executive Summary: The Compound at a Glance[1][2][3][4][5]

-Spinasterol GlucosideUnlike non-selective NSAIDs or broad-spectrum corticosteroids,